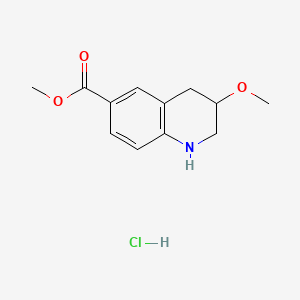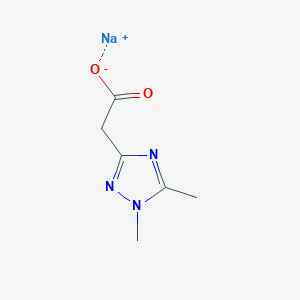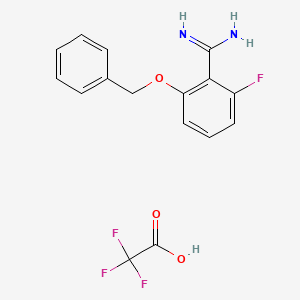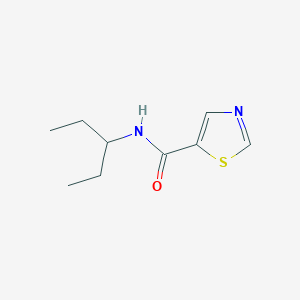![molecular formula C8H7N3O3 B13501075 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused imidazo-pyrazine ring system, which is known for its versatile reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrazine with ethyl acetoacetate followed by cyclization can yield the desired compound . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and readily available starting materials is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Imidazo[1,2-a]pyridine: Shares structural similarities but differs in the nitrogen atom placement within the ring.
Pyrrolopyrazine: Features a similar pyrazine ring but with a different fused ring system.
Uniqueness
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and oxo groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-10-2-3-11-4-5(8(13)14)9-6(11)7(10)12/h2-4H,1H3,(H,13,14) |
Clave InChI |
DTUUBSPBTPGJJZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN2C=C(N=C2C1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)






![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)

![3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)




